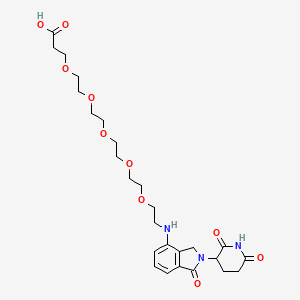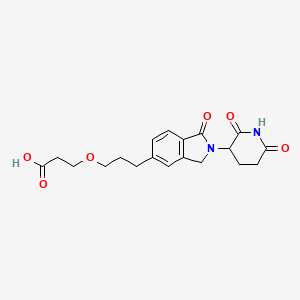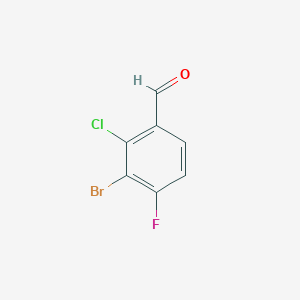
Lenalidomide-PEG5-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG5-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker. The PEG5-C2-acid moiety provides additional functional groups that can be used for further conjugation or modification, making it a versatile tool in drug development and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-C2-acid typically involves the following steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione.
Attachment of PEG Linker: The PEG5-C2-acid linker is attached to lenalidomide through a coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of scalable and green chemistry processes to minimize environmental impact and improve yield. For example, the bromination step can be carried out using chlorine-free solvents like methyl acetate to reduce hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-PEG5-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Reduced forms of lenalidomide.
Substitution: Substituted lenalidomide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Lenalidomide-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to conjugate with biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and bioconjugates .
Mecanismo De Acción
Lenalidomide-PEG5-C2-acid exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Binds to the cereblon protein, leading to the ubiquitination and degradation of specific transcription factors involved in cancer cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound without the PEG linker.
Uniqueness
Lenalidomide-PEG5-C2-acid is unique due to its enhanced solubility and bioavailability, making it more effective in drug delivery applications. The PEG linker also provides additional functional groups for further modification, increasing its versatility in research and development .
Propiedades
Fórmula molecular |
C26H37N3O10 |
|---|---|
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H37N3O10/c30-23-5-4-22(25(33)28-23)29-18-20-19(26(29)34)2-1-3-21(20)27-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-24(31)32/h1-3,22,27H,4-18H2,(H,31,32)(H,28,30,33) |
Clave InChI |
WPXSTMVPCAQVOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















